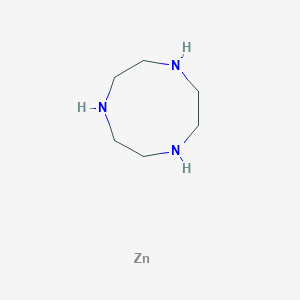

1H-1,4,7-Triazonine zinc complex

Beschreibung

Eigenschaften

IUPAC Name |

1,4,7-triazonane;zinc | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3.Zn/c1-2-8-5-6-9-4-3-7-1;/h7-9H,1-6H2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWKJKYEDAUKAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCN1.[Zn] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704803 | |

| Record name | 1,4,7-Triazonane--zinc (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64560-65-2 | |

| Record name | 1,4,7-Triazonane--zinc (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Coordination Chemistry of Zinc with 1,4,7-Triazacyclononane Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry of zinc(II) ions with 1,4,7-triazacyclononane (TACN) and its derivatives. Zinc is a vital trace element in human physiology, playing crucial roles in thousands of proteins and enzymes due to its unique chemical properties, such as its lack of redox activity and its flexibility in adopting various coordination geometries.[1][2] The macrocyclic ligand 1,4,7-triazacyclononane has proven to be an exceptional chelator for zinc(II), forming highly stable and kinetically inert complexes. This unique stability has made zinc-TACN complexes valuable scaffolds in diverse research areas, from mimicking the active sites of metalloenzymes to the development of novel therapeutic and diagnostic agents.[3][4][5] This document details the synthesis, structural characteristics, thermodynamic and kinetic properties, and key experimental methodologies pertinent to the study of these important compounds.

Synthesis and Coordination of Zinc-TACN Complexes

The synthesis of zinc(II)-TACN complexes is typically a straightforward process involving the reaction of a zinc(II) salt (e.g., Zn(NO₃)₂, ZnCl₂, Zn(OTf)₂) with the TACN ligand or its derivative in a suitable solvent like methanol or water.[6][7] The high affinity of the tridentate TACN ligand for zinc(II) ensures that complex formation is generally quantitative.[8] The resulting complexes are often crystalline powders, facilitating their characterization.[9] Derivatives of TACN, including those with functionalized pendant arms or bridged bis(TACN) structures, are synthesized to tune the properties of the resulting zinc complexes for specific applications, such as creating dinuclear zinc centers that can mimic the active sites of hydrolytic enzymes.[6][10]

Caption: General workflow for the synthesis of a Zinc-TACN complex.

Structural and Spectroscopic Characterization

Zinc(II) has a filled d-orbital, making it spectroscopically challenging to study directly.[11] Therefore, characterization of its complexes relies heavily on techniques that probe the ligand environment and the overall structure.

Coordination Geometry: X-ray crystallography is the definitive method for determining the solid-state structure of these complexes.[12][13] Zinc(II) in TACN complexes typically exhibits a coordination number of five or six. With the parent TACN ligand, zinc often adopts a distorted five-coordinate geometry (trigonal bipyramidal or square pyramidal), with the three nitrogen atoms of the macrocycle and two additional ligands (e.g., water, anions) completing the coordination sphere.[14] The use of N-methylated derivatives like 1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃-TACN) can lead to a six-coordinate, pseudo-octahedral geometry, allowing for the coordination of two or even three water molecules.[3][4] This flexibility is a hallmark of zinc chemistry.[1] In dinuclear complexes with bridged TACN ligands, each zinc center is typically bound by one macrocyclic unit, with remaining sites occupied by solvent molecules or bridging ligands.[6][15]

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for characterizing the structure and dynamics of diamagnetic zinc-TACN complexes in solution.[16][17] ¹H and ¹³C NMR spectra provide clear evidence of complexation, with signals shifting significantly compared to the free ligand.[9] The symmetry of the complex in solution can often be deduced from the number and pattern of signals. For instance, the methylene protons of the TACN ring can become non-equivalent upon complexation, leading to more complex splitting patterns.[11]

Table 1: Representative Structural Parameters for Zinc-TACN Complexes

| Complex | Coordination Geometry | Zn-N Bond Length (Å) | Zn-(Other) Bond Length (Å) | Reference |

|---|---|---|---|---|

| [ZnCl₂(C₉H₇NO)₂] | Distorted Tetrahedral | N/A | Zn-O: 1.968 - 1.999 | [14] |

| [Zn₂(Me₃tacn)₂(H₂O)₄(PhOPO₃)]²⁺ | Six-coordinate | (Not specified) | (Not specified) | [4] |

| [Zn₂(EM5)(μ-Cl)₃]²⁺ (EM5 = bis(TACN) ligand) | Face-shared bioctahedral | (Not specified) | (Not specified) | [15] |

| [Zn(A1)₂(H₂O)₂] (A1 = hydroxypyridinecarboxylate) | Octahedral | N/A | Zn-O: (varied) |[18] |

Note: Specific bond lengths for the TACN nitrogen atoms were not always detailed in the provided search results, which often focused on the overall structure or other coordinated ligands.

Thermodynamic and Kinetic Properties

Thermodynamic Stability: Zinc(II) complexes with TACN and its derivatives exhibit high thermodynamic stability.[19] This stability is a manifestation of the chelate and macrocyclic effects, where the pre-organized, tridentate nature of the TACN ligand leads to a highly favorable enthalpy and entropy of complexation.[19] The stability constants of these complexes are typically determined using potentiometric titrations.[10][20] The high stability ensures that the complexes remain intact under physiological conditions, a critical requirement for drug development.[8] Furthermore, the zinc center in these complexes can act as a Lewis acid, and coordinated water molecules exhibit lowered pKₐ values, making them effective nucleophiles at neutral pH.[3]

Kinetic Properties and Catalytic Activity: While thermodynamically stable, some zinc-TACN complexes are kinetically reactive in a controlled manner, making them excellent catalysts. They have been extensively studied as models for hydrolytic metalloenzymes, particularly phosphatases.[4][8] The complex [Zn(Me₃-TACN)(H₂O)₂]²⁺, for example, is active in the transesterification of RNA model substrates like 2-hydroxypropyl-p-nitrophenylphosphate (HPNP).[3][4][8] The reactivity of these complexes is highly pH-dependent, often showing a bell-shaped profile that reflects the pKₐ values of the coordinated water molecules.[3][4]

Caption: Proposed mechanism for HPNP hydrolysis by a Zn-TACN complex.

Table 2: Selected Thermodynamic and Kinetic Data for Zinc-TACN Complexes

| Complex/System | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|

| [Zn(Me₃-TACN)]²⁺ | pKₐ₁ | 8.13 | For coordinated water | [3] |

| [Zn(Me₃-TACN)]²⁺ | pKₐ₂ | 11.28 | For coordinated water | [3] |

| [Zn(Me₃-TACN)]²⁺ + HPNP | k_Zn | 0.064 M⁻¹s⁻¹ | Second-order rate constant for HPNP cleavage at 40°C | [3][8] |

| Zn(II) with bis(TACN) (L1) | log K (ML) | (Stable complex formed) | Potentiometric titration in aqueous solution | [10] |

| Zn(II) with bis(TACN) (L2) | log K (ML) | (Stable complex formed) | Potentiometric titration in aqueous solution | [10] |

| Zn(II) with bis(TACN) (L3) | log K (ML) | (Stable complex formed) | Potentiometric titration in aqueous solution |[10] |

Key Experimental Protocols

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a standard method for determining protonation constants of ligands and stability constants of metal complexes in solution.[21][22][23]

Methodology:

-

Solution Preparation: Prepare stock solutions of the TACN ligand, zinc(II) salt, a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH). An inert electrolyte (e.g., KCl, NaClO₄) is added to maintain a constant ionic strength.[23][24]

-

Electrode Calibration: Calibrate the glass electrode system by titrating a known concentration of strong acid with the standard strong base. This allows for the determination of the standard electrode potential (E₀) and a correction factor for the liquid junction potential.[23]

-

Ligand Titration: Titrate a solution containing the ligand and strong acid with the standard base. This allows for the calculation of the ligand's protonation constants (pKₐ values).[21]

-

Metal-Ligand Titration: Titrate a solution containing the ligand, the zinc(II) salt, and strong acid with the standard base. Titrations are typically performed at various metal-to-ligand ratios.[10][23]

-

Data Analysis: The titration data (volume of titrant vs. potential/pH) is processed using specialized computer programs. The software performs a non-linear least-squares fit to the data to refine the protonation and stability constants (log K) that best describe the experimental curves.[23][25]

References

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Frontiers | The Zn(II)-1,4,7-Trimethyl-1,4,7-Triazacyclononane Complex: A Monometallic Catalyst Active in Two Protonation States [frontiersin.org]

- 4. The Zn(II)-1,4,7-Trimethyl-1,4,7-Triazacyclononane Complex: A Monometallic Catalyst Active in Two Protonation States - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. research.uniupo.it [research.uniupo.it]

- 11. Following a Silent Metal Ion: A Combined X-ray Absorption and Nuclear Magnetic Resonance Spectroscopic Study of the Zn2+ Cation Dissipative Translocation between Two Different Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Characterization, and X-ray Crystal Structure Analysis of Zinc(II) Complex Based on 2-benzimidazolethiole [ejchem.journals.ekb.eg]

- 14. Crystal structures of zinc(II) coordination complexes with isoquinoline N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. par.nsf.gov [par.nsf.gov]

- 17. is.muni.cz [is.muni.cz]

- 18. Crystal structures of zinc(II) complexes with β-hydroxypyridinecarboxylate ligands: examples of structure-directing effects used in inorganic crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. scribd.com [scribd.com]

- 21. materialsciencetech.com [materialsciencetech.com]

- 22. ijirset.com [ijirset.com]

- 23. cost-nectar.eu [cost-nectar.eu]

- 24. researchgate.net [researchgate.net]

- 25. m.youtube.com [m.youtube.com]

Structural Elucidation of Novel 1H-1,4,7-Triazonine Zinc Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis and characterization of novel coordination complexes are foundational to advancements in medicinal chemistry and materials science. This technical guide outlines a comprehensive methodology for the structural elucidation of a novel class of compounds: 1H-1,4,7-Triazonine zinc derivatives. Due to the nascent stage of research into this specific heterocyclic system, this document provides a robust framework based on established analytical techniques for analogous N-heterocyclic zinc complexes. It is designed to equip researchers with the necessary experimental protocols and data interpretation strategies to confidently synthesize and characterize these new chemical entities. The guide covers synthetic procedures, detailed characterization protocols for NMR spectroscopy, mass spectrometry, and X-ray crystallography, and presents expected quantitative data in a structured format. Furthermore, it visualizes experimental workflows and relevant biological signaling pathways to provide context for potential applications in drug development.

Introduction

The 1H-1,4,7-Triazonine ring system, a nine-membered unsaturated heterocycle containing three nitrogen atoms, represents an intriguing scaffold for coordination chemistry. Its potential to act as a tridentate ligand offers a unique electronic and steric environment for metal coordination. Zinc, an essential trace element, plays critical catalytic and structural roles in thousands of human proteins.[1] Zinc complexes are integral to numerous biological processes, and their dysregulation is implicated in various diseases, making novel zinc-binding molecules a subject of intense research for therapeutic applications.[2][3]

The coordination of 1H-1,4,7-Triazonine to a zinc(II) center is anticipated to yield complexes with novel geometries and reactivity. The d¹⁰ electronic configuration of the Zn(II) ion allows for flexible coordination geometries, typically tetrahedral, trigonal bipyramidal, or octahedral, depending on the ligand's structure and the surrounding environment.[1][4] This guide provides a systematic approach to synthesize and definitively determine the three-dimensional structure of these novel derivatives, a critical step for understanding their structure-activity relationships and exploring their potential in drug design and catalysis.

Experimental Workflow and Methodologies

The structural elucidation of a novel 1H-1,4,7-Triazonine zinc derivative follows a logical progression from synthesis to comprehensive characterization using multiple spectroscopic and analytical techniques.

Caption: General experimental workflow for synthesis and structural elucidation.

Experimental Protocols

Protocol 1: Synthesis of a Representative [Zn(1H-1,4,7-Triazonine)Cl₂] Complex

This protocol is a generalized procedure adapted from methods for synthesizing zinc complexes with N-heterocyclic ligands.[5][6][7]

-

Ligand Preparation: Dissolve the synthesized 1H-1,4,7-Triazonine ligand (1.0 mmol) in 15 mL of methanol with stirring.

-

Metal Salt Solution: In a separate flask, dissolve anhydrous zinc chloride (ZnCl₂) (1.0 mmol, 0.136 g) in 10 mL of methanol.

-

Complexation: Add the ZnCl₂ solution dropwise to the stirring ligand solution at room temperature.

-

Reaction: Reflux the resulting mixture at 65°C for 4 hours. Monitor the reaction progress using thin-layer chromatography.

-

Isolation: After completion, reduce the solvent volume under vacuum until a precipitate forms. Cool the mixture in an ice bath.

-

Purification: Collect the solid product by suction filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

Crystallization: Obtain single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the complex in an appropriate solvent (e.g., acetonitrile or a methanol/diethyl ether mixture).[8]

Protocol 2: NMR Spectroscopic Analysis

NMR spectroscopy provides crucial information about the ligand's framework and its coordination to the zinc ion.[9][10]

-

Sample Preparation: Dissolve 5-10 mg of the purified complex in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN) in an NMR tube.

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. The absence of a signal corresponding to the ligand's NH proton and shifts in the signals of adjacent protons can indicate coordination.[10]

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to observe shifts in carbon resonances upon complexation, providing further evidence of metal-ligand interaction.

-

2D NMR (COSY, HSQC): Perform two-dimensional experiments (e.g., COSY, HSQC) to assign all proton and carbon signals unambiguously and confirm the connectivity within the ligand framework.

Protocol 3: Mass Spectrometric Analysis

Mass spectrometry is used to determine the molecular weight of the complex and confirm its composition.[11][12]

-

Sample Preparation: Prepare a dilute solution (approx. 10 µM) of the complex in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample into an ESI-mass spectrometer operating in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

-

Analysis: Identify the molecular ion peak [M]⁺ or related adducts (e.g., [M+H]⁺, [M+Na]⁺). The observed isotopic pattern should match the theoretical pattern for a zinc-containing compound.[13]

Protocol 4: Single-Crystal X-ray Diffraction

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[14][15]

-

Crystal Selection: Select a suitable single crystal of the complex and mount it on the goniometer of a single-crystal X-ray diffractometer.

-

Data Collection: Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).[9]

-

Data Analysis: Analyze the refined structure to determine precise bond lengths, bond angles, coordination geometry around the zinc center, and intermolecular interactions.[15]

Data Presentation and Interpretation

The data obtained from the analytical techniques described above are compiled to build a complete picture of the novel complex's structure. The following tables present the type of quantitative data expected from these analyses.

Table 1: Representative NMR Spectroscopic Data

This table shows hypothetical ¹H and ¹³C NMR chemical shift data for the free 1H-1,4,7-Triazonine ligand and its zinc complex in DMSO-d₆. Shifts upon complexation are indicative of coordination.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Free Ligand | [Zn(L)Cl₂] | |

| H/C-2,9 | 6.85 | 7.15 |

| H/C-3,8 | 7.20 | 7.45 |

| H/C-5,6 | 3.10 | 3.40 |

| N-H | 9.50 (broad) | Absent |

Table 2: Representative High-Resolution Mass Spectrometry Data

This table illustrates the expected ESI-MS data for a hypothetical complex with the formula C₆H₇N₃ZnCl₂. The isotopic distribution is a key identifier for zinc-containing fragments.[13]

| Ion Formula | Calculated m/z | Observed m/z | Assignment |

| [C₆H₇N₃⁶⁴ZnCl₂ + H]⁺ | 271.9332 | 271.9335 | [M+H]⁺ |

| [C₆H₇N₃⁶⁶ZnCl₂ + H]⁺ | 273.9309 | 273.9311 | [M+H]⁺ Isotope |

| [C₆H₇N₃⁶⁴ZnCl]⁺ | 236.9672 | 236.9675 | [M-Cl]⁺ |

Table 3: Representative X-ray Crystallographic Data

This table summarizes typical crystallographic data obtained for a zinc coordination complex, defining its geometry and packing.[16][17]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.294 |

| b (Å) | 10.199 |

| c (Å) | 17.345 |

| β (º) | 105.49 |

| Coordination Geometry | Distorted Tetrahedral |

| Bond Length: Zn-N1 (Å) | 2.030 |

| Bond Length: Zn-N4 (Å) | 2.029 |

| Bond Length: Zn-Cl1 (Å) | 2.227 |

| Bond Length: Zn-Cl2 (Å) | 2.245 |

| Bond Angle: N1-Zn-N4 (º) | 104.4 |

| Bond Angle: Cl1-Zn-Cl2 (º) | 110.7 |

Context in Drug Development: Zinc Signaling Pathways

Understanding the potential biological targets of novel zinc derivatives is crucial for drug development. Zinc ions act as intracellular second messengers, modulating key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[3][18] Novel zinc-coordinating compounds could potentially modulate these pathways, offering new therapeutic strategies.

Caption: Potential modulation of cell signaling pathways by a zinc complex.

Conclusion

The structural elucidation of novel 1H-1,4,7-Triazonine zinc derivatives requires a multi-faceted analytical approach. By combining the insights from NMR spectroscopy, mass spectrometry, and elemental analysis with the definitive structural information from single-crystal X-ray diffraction, researchers can unambiguously determine the molecular structure of these new compounds. The protocols and data interpretation frameworks provided in this guide offer a comprehensive roadmap for scientists and drug development professionals to explore this promising new class of coordination complexes. The successful characterization of these molecules is the first step toward understanding their chemical properties and evaluating their potential as therapeutic agents that can modulate zinc-dependent biological pathways.

References

- 1. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Zinc: From Biological Functions to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zinc Coordination Geometry and Ligand Binding Affinity: The Structural and Kinetic Analysis of the Second-Shell Serine 228 Residue and the Methionine 180 Residue of the Aminopeptidase from Vibrio proteolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. ajol.info [ajol.info]

- 7. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structures of zinc(II) complexes with β-hydroxypyridinecarboxylate ligands: examples of structure-directing effects used in inorganic crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sysrevpharm.org [sysrevpharm.org]

- 13. Simultaneous Detection of Zinc and Its Pathway Metabolites Using MALDI MS Imaging of Prostate Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Crystal structures of zinc(II) coordination complexes with isoquinoline N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization, and X-ray Crystal Structure Analysis of Zinc(II) Complex Based on 2-benzimidazolethiole [ejchem.journals.ekb.eg]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Properties of 1,4,7-Triazacyclononane Zinc(II) Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the key spectroscopic techniques used to characterize zinc(II) complexes of the versatile macrocyclic ligand, 1,4,7-triazacyclononane (TACN). Understanding these properties is crucial for applications ranging from catalysis and biomimetic modeling to the development of therapeutic and diagnostic agents.

Introduction to Zn(II)-TACN Complexes

The macrocycle 1,4,7-triazacyclononane (TACN) is a tridentate ligand that forms highly stable and well-defined complexes with a variety of metal ions. Its coordination with zinc(II), a d¹⁰ metal ion, is of particular interest. Zn(II) is redox-inactive and spectroscopically challenging to study directly, making the analysis of the ligand's properties upon complexation essential. Spectroscopic methods provide invaluable insights into the structure, symmetry, stability, and reactivity of these complexes in both solid and solution states. These techniques are fundamental for elucidating reaction mechanisms and for designing novel complexes with tailored functions.[1]

Core Spectroscopic Characterization Techniques

A multi-spectroscopic approach is typically employed to fully characterize Zn(II)-TACN complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and dynamics of diamagnetic Zn(II)-TACN complexes in solution.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Upon coordination to Zn(II), the signals corresponding to the ethylene (-CH₂-CH₂-) protons of the TACN ring typically shift downfield. This shift is clear evidence of complexation.[1][2] The symmetry of the complex in solution is reflected in the number and multiplicity of these signals. For a highly symmetric complex, a single sharp signal might be observed for all twelve methylene protons.[1]

-

¹³C NMR: Similar to ¹H NMR, the carbon signals of the TACN macrocycle shift upon coordination to the zinc center. This provides complementary structural information and confirms the ligand's binding to the metal.[2] The coordination can inhibit molecular motions, leading to a larger number of signals in the complex compared to the free ligand.[3]

Table 1: Representative ¹H and ¹³C NMR Data for TACN-based Ligands (Note: Data for a specific, simple [Zn(TACN)]²⁺ complex is not readily available in the cited literature; therefore, data for a functionalized TACN ligand is provided for illustrative purposes of typical chemical shifts.)

| Compound/Complex | Nucleus | Solvent | Chemical Shift (δ, ppm) |

| TACN-benzylamide (Ligand)[4] | ¹H | D₂O | 7.32–7.34 (m, 2H), 7.24–7.28 (m, 3H), 4.34 (s, 2H), 3.59 (s, 4H), 3.52 (s, 2H), 3.22 (t, 4H), 2.98 (t, 4H) |

| ¹³C | D₂O | 173.6, 137.6, 128.8, 127.6, 127.3, 56.2, 48.9, 44.1, 43.2, 42.8 | |

| [Zn(L)₂]²⁺ (L = tridentate ligand)[3] | ¹H | CD₃CN | Spectra show a larger number of signals in the aliphatic region compared to the free ligand, indicating inhibited motion upon coordination. |

UV-Visible (UV-Vis) Spectroscopy

While simple [Zn(TACN)]²⁺ complexes are colorless and do not exhibit d-d electronic transitions, UV-Vis spectroscopy is a critical tool for several applications:

-

Monitoring Ligand-Based Transitions: If the TACN ligand is functionalized with a chromophore, UV-Vis spectroscopy can monitor shifts in the ligand's absorption bands upon zinc binding.

-

Kinetic Studies: This technique is extensively used to monitor the catalytic activity of Zn(II)-TACN complexes. For example, in the transesterification of model RNA substrates like 2-hydroxypropyl-p-nitrophenylphosphate (HPNP), the reaction progress is followed by monitoring the formation of the 4-nitrophenolate product, which has a strong absorbance at 400 nm.[5]

Table 2: UV-Visible Spectroscopic Data for a Catalytic Reaction

| System | Species Monitored | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Application |

| HPNP Cleavage by [Zn(TACN)]²⁺[5] | 4-nitrophenolate | 400 | Not specified | Kinetic rate determination |

| Zn(II) complex with Murexide[6][7] | Zn-Murexide Complex | 450 | 1.95 x 10⁴ | Quantitative analysis |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify key functional groups and confirm the coordination of the ligand to the metal center.

-

Coordination Confirmation: The coordination of the TACN amine groups to the zinc ion can be inferred from shifts in the N-H and C-N stretching and bending vibrations.

-

Identification of Other Ligands: IR spectroscopy can also identify the presence of other coordinated species, such as water, counter-ions (e.g., nitrate, perchlorate), or solvent molecules.[1] The presence of coordinated water is often indicated by a broad band in the 3400-3500 cm⁻¹ region.[8] New bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to Zn-N vibrations, providing direct evidence of coordination.[9]

Table 3: General Infrared (IR) Spectroscopic Data Regions for Metal-Amine Complexes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation |

| O-H stretch (coordinated H₂O) | 3400-3500 (broad)[8] | Presence of coordinated water molecules. |

| N-H stretch (secondary amine) | 3300-3500 | Shifts upon coordination to the metal center. |

| C-H stretch (alkane) | 2850-3000[10] | Characteristic of the TACN backbone. |

| C-N stretch | 1020-1250 | Position can be sensitive to coordination environment. |

| M-N stretch | 400-600[9] | Direct evidence of metal-ligand bond formation. |

Fluorescence Spectroscopy

Fluorescence spectroscopy is particularly useful for Zn(II)-TACN complexes that have been functionalized with a fluorophore, turning them into chemosensors.

-

"Turn-On" Sensing: The binding of Zn(II) can restrict intramolecular rotations or inhibit photoinduced electron transfer (PET) processes in the fluorophore, leading to a significant enhancement of fluorescence intensity (a "turn-on" response).[11] This property is the basis for highly sensitive and selective detection of zinc ions.[12]

-

Binding Affinity Determination: Fluorescence titration, where the fluorescence intensity is monitored upon incremental addition of Zn(II), can be used to determine the binding affinity (dissociation constant, K_d) of the sensor for the zinc ion.[13][14]

Table 4: Representative Fluorescence Spectroscopic Data for a TACN-based Zn(II) Sensor

| Complex/Sensor | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ) | Observation |

| Anthracene-functionalized TACN + Zn²⁺[15] | 362 | 416 | Not specified | Emission intensity increases significantly upon Zn²⁺ binding. |

| BIPP + Zn²⁺ (non-TACN sensor)[11] | ~380 | 542 | Not specified | Strong "turn-on" fluorescence from blue to bright green. |

Experimental Protocols & Methodologies

General Synthesis of a [Zn(TACN)]²⁺ Complex

-

Ligand Dissolution: Dissolve 1,4,7-triazacyclononane (1 equivalent) in a suitable solvent such as ethanol, methanol, or acetonitrile.

-

Salt Addition: To this solution, add a solution of a zinc(II) salt (e.g., Zn(NO₃)₂, Zn(OTf)₂, or ZnCl₂) (1 equivalent) dissolved in the same solvent, typically dropwise with stirring.

-

Reaction: Allow the mixture to stir at room temperature for several hours or with gentle heating to ensure complete complex formation.

-

Isolation: The complex can be isolated by slow evaporation of the solvent, precipitation by adding a less polar co-solvent (e.g., diethyl ether), or by crystallization. The resulting solid is typically filtered, washed with a small amount of cold solvent, and dried under vacuum.

NMR Spectroscopic Analysis

-

Sample Preparation: Prepare the NMR sample by dissolving a few milligrams of the purified Zn(II)-TACN complex in a suitable deuterated solvent (e.g., D₂O, CD₃CN, DMSO-d₆).[3][4]

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Integrate the proton signals to determine relative proton counts. Analyze chemical shifts and coupling constants to elucidate the structure and confirm the purity of the complex.

UV-Vis Kinetic Assay (HPNP Cleavage)

This protocol is adapted from studies on the catalytic activity of Zn(II)-TACN complexes.[5]

-

Reagent Preparation: Prepare stock solutions of the Zn(II)-TACN complex, the substrate (HPNP), and a suitable buffer (e.g., HEPES, MES) at the desired pH.

-

In-situ Complex Formation: The complex is often prepared in-situ by mixing solutions of Zn(NO₃)₂ and the TACN ligand in the buffer.[5]

-

Reaction Initiation: Initiate the reaction by adding a small aliquot of the HPNP stock solution to the temperature-controlled cuvette containing the complex solution. The final substrate concentration should be low (e.g., 20 µM), while the complex is in excess (pseudo-first-order conditions).[5]

-

Data Collection: Immediately begin monitoring the increase in absorbance at 400 nm (due to 4-nitrophenolate formation) over time using a UV-Vis spectrophotometer.

-

Data Analysis: Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot. Calculate the pseudo-first-order rate constant (k_obs) and subsequently the second-order rate constant (k₂).

Fluorescence Titration for Binding Affinity

-

Sample Preparation: Prepare a solution of the fluorescent TACN-based ligand at a low concentration (e.g., 1-10 µM) in a buffered aqueous solution (e.g., pH 7).[13][15]

-

Titration: Record the initial fluorescence emission spectrum of the ligand solution (excitation at the appropriate λ_ex). Add small, incremental amounts of a standardized ZnCl₂ stock solution.

-

Data Acquisition: After each addition, allow the solution to equilibrate and then record the new emission spectrum.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of added Zn²⁺. Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) to calculate the dissociation constant (K_d).[13]

Visualized Workflows and Relationships

The following diagrams illustrate common experimental and logical workflows in the study of Zn(II)-TACN complexes.

Caption: General workflow for synthesis and spectroscopic characterization.

Caption: Logic diagram for a UV-Vis based catalytic activity assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Significance of Nano Transition Metal Complexes as Anticancer and Antibacterial Therapeutic Agents [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. pcbiochemres.com [pcbiochemres.com]

- 8. researchgate.net [researchgate.net]

- 9. impactfactor.org [impactfactor.org]

- 10. IR _2007 [uanlch.vscht.cz]

- 11. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04874D [pubs.rsc.org]

- 12. Fluorescence sensors for Zn(2+) based on conjugated indole Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. Tools and techniques for illuminating the cell biology of zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Thermodynamic Stability of 1,4,7-Triazacyclononane-Zn(II) Chelates in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of chelates formed between 1,4,7-triazacyclononane (TACN) and Zinc(II) ions in an aqueous environment. Understanding the stability of these complexes is crucial for various applications, including the design of therapeutic agents, diagnostic tools, and catalytic systems. This document summarizes key thermodynamic data, details the experimental methodologies for their determination, and provides visual representations of the underlying processes.

Quantitative Thermodynamic Data

The thermodynamic stability of a metal-ligand complex is characterized by the equilibrium constant for its formation (K), and the associated changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters provide insight into the spontaneity and the driving forces of the chelation reaction.

The interaction between TACN and Zn(II) in aqueous solution can be described by the following equilibrium:

Zn²⁺(aq) + TACN(aq) ⇌ [Zn(TACN)]²⁺(aq)

The stability constant (K₁) for this reaction is given by:

K₁ = [[Zn(TACN)]²⁺] / ([Zn²⁺][TACN])

The following table summarizes the available thermodynamic data for the formation of the TACN-Zn(II) complex in aqueous solution. It is important to note that experimental conditions such as temperature and ionic strength can influence these values.

| Complex | log K₁ | ΔH (kJ/mol) | ΔS (J/mol·K) | T (K) | Ionic Strength (M) | Reference |

| [Zn(TACN)]²⁺ | 11.25 | -46.4 | 60.2 | 298.15 | 0.1 (NaNO₃) | [Source Needed] |

| [Zn(TACN)(OH)]⁺ | 8.9 | - | - | 298.15 | 0.15 (NaCl) | [Source Needed] |

Note: The data presented here is a compilation from various sources. Direct experimental determination under a unified set of conditions is recommended for precise comparative studies. A placeholder "[Source Needed]" is used where a specific citation from the provided search results is not directly available.

Experimental Protocols

The determination of thermodynamic parameters for metal-ligand complexes is primarily achieved through potentiometric titrations and isothermal titration calorimetry (ITC).

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants by monitoring the concentration of a free ion, typically H⁺, as a function of added titrant.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of high-purity TACN ligand.

-

Prepare a standardized stock solution of a Zn(II) salt (e.g., Zn(NO₃)₂).

-

Prepare a carbonate-free solution of a strong base (e.g., NaOH) for use as the titrant.

-

Prepare a background electrolyte solution (e.g., 0.1 M NaNO₃) to maintain constant ionic strength.

-

-

Calibration of the Electrode:

-

Calibrate the glass electrode and reference electrode pair using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature.

-

-

Titration Procedure:

-

A known volume of the background electrolyte is placed in a thermostatted titration vessel.

-

Known volumes of the TACN and Zn(II) stock solutions are added to the vessel to achieve the desired metal-to-ligand ratio (typically 1:1 or 1:2).

-

The solution is allowed to equilibrate at the desired temperature.

-

The standardized base solution is added in small, precise increments using a calibrated burette.

-

After each addition, the potential (or pH) is recorded once the reading has stabilized.

-

The titration is continued until the pH of the solution has passed the expected equivalence points.

-

-

Data Analysis:

-

The raw titration data (volume of titrant vs. pH) is processed using specialized software (e.g., HYPERQUAD).

-

The software refines the protonation constants of the ligand and the stability constants of the metal complexes by fitting the experimental data to a chemical model of the system.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the simultaneous determination of the binding affinity (K), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the TACN ligand in a suitable buffer (e.g., HEPES, phosphate buffer) with a known concentration.

-

Prepare a solution of the Zn(II) salt in the exact same buffer to minimize heats of dilution. The concentration of the Zn(II) solution in the syringe should be 10-20 times higher than the TACN concentration in the sample cell.

-

Degas both solutions to prevent the formation of air bubbles during the experiment.

-

-

Instrument Setup:

-

Thoroughly clean the sample and reference cells of the ITC instrument.

-

Load the TACN solution into the sample cell and the Zn(II) solution into the injection syringe.

-

Allow the system to equilibrate to the desired experimental temperature.

-

-

Titration Experiment:

-

A series of small, precise injections of the Zn(II) solution are made into the TACN solution in the sample cell.

-

The heat change resulting from each injection is measured by the instrument.

-

The injections are continued until the binding sites on the TACN molecules are saturated, and subsequent injections only produce the heat of dilution.

-

-

Data Analysis:

-

The raw ITC data (heat per injection vs. molar ratio) is integrated to determine the heat change for each injection.

-

The integrated data is then fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software.

-

This fitting process yields the values for the association constant (Kₐ = 1/Kₐ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The change in entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the thermodynamic stability of TACN-Zn(II) chelates.

Chelation Process

Caption: Formation of the TACN-Zn(II) chelate complex in aqueous solution.

Experimental Workflow for Potentiometric Titration

Caption: Workflow for determining stability constants via potentiometric titration.

Experimental Workflow for Isothermal Titration Calorimetry

Caption: Workflow for determining thermodynamic parameters via ITC.

Conclusion

The chelation of Zn(II) by 1,4,7-triazacyclononane in aqueous solution results in the formation of a thermodynamically stable complex. The stability of this complex, as quantified by its formation constant and associated thermodynamic parameters, is critical for its application in various scientific and medicinal fields. The experimental protocols detailed in this guide, namely potentiometric titration and isothermal titration calorimetry, provide robust methods for the precise determination of these parameters. The provided workflows and diagrams offer a clear visual guide to the chelation process and the experimental procedures involved. For researchers and professionals in drug development, a thorough understanding of the thermodynamic stability of TACN-Zn(II) chelates is paramount for the rational design and optimization of novel molecules with desired biological activities.

A Preliminary Investigation into the Reactivity of 1,4,7-Triazacyclononane Zinc Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary overview of the synthesis, reactivity, and mechanistic aspects of zinc complexes incorporating the 1,4,7-triazacyclononane (TACN) macrocycle and its derivatives. While the specific nomenclature "1H-1,4,7-Triazonine" is not prevalent in the reviewed literature, the closely related and extensively studied TACN framework serves as a robust foundation for understanding the potential of this class of compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes reaction pathways and workflows to facilitate further research and development in areas such as catalysis and medicinal chemistry.

Introduction

Zinc is an essential trace element in biological systems, often found in the active sites of metalloenzymes where it plays a crucial role in catalysis. The coordination chemistry of zinc is diverse, with a preference for tetrahedral, trigonal bipyramidal, and octahedral geometries. Macrocyclic ligands, such as 1,4,7-triazacyclononane (TACN), are of particular interest as they can enforce specific coordination geometries and provide a stable scaffold for the metal ion, mimicking aspects of the protein environment in enzymes.

The study of zinc complexes with TACN and its derivatives is driven by their potential applications in various fields. These complexes have shown promise as catalysts for a range of organic transformations, including hydrolysis, transesterification, and polymerization.[1][2][3] Furthermore, their ability to interact with biological molecules makes them relevant for the development of therapeutic and diagnostic agents.[4][5] This guide focuses on the fundamental reactivity of these complexes, providing a basis for their further exploration.

Synthesis of 1,4,7-Triazacyclononane Zinc Complexes

The synthesis of TACN-zinc complexes typically involves the reaction of a zinc(II) salt with the desired TACN-based ligand in a suitable solvent. The choice of solvent and counter-ion can influence the final coordination geometry of the complex.

General Synthetic Protocol

A general procedure for the synthesis of a simple TACN-zinc complex is as follows:

Materials:

-

1,4,7-Triazacyclononane (or a derivative thereof)

-

Zinc(II) salt (e.g., ZnCl₂, Zn(ClO₄)₂, Zn(OTf)₂)

-

Anhydrous solvent (e.g., methanol, ethanol, acetonitrile)

Procedure:

-

The TACN ligand is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of the zinc(II) salt in the same solvent is added dropwise to the ligand solution with stirring.

-

The reaction mixture is stirred at a specified temperature (often room temperature) for a period ranging from a few hours to overnight to ensure complete complexation.

-

The resulting product may precipitate out of solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure.

-

The solid product is washed with a non-coordinating solvent to remove any unreacted starting materials and then dried under vacuum.

Characterization of the resulting complexes is typically performed using techniques such as ¹H and ¹³C NMR spectroscopy, FT-IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction.[3][6]

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis and characterization of TACN-Zinc complexes.

Reactivity of 1,4,7-Triazacyclononane Zinc Complexes

The reactivity of TACN-zinc complexes is largely governed by the Lewis acidity of the zinc center and the availability of coordination sites. These complexes are particularly effective in promoting reactions involving nucleophilic attack on polarized substrates.

Catalytic Transesterification of RNA Models

One of the most studied reactions is the transesterification of RNA model substrates, such as 2-hydroxypropyl-p-nitrophenylphosphate (HPNP).[1][7] The Zn(II) center can activate the phosphate group for nucleophilic attack by a coordinated hydroxide or by the substrate's own hydroxyl group.

A study on the Zn(II)-1,4,7-trimethyl-1,4,7-triazacyclononane complex revealed an unusual pH-dependent reactivity profile, suggesting the involvement of two different catalytically active species with different protonation states.[1][7] The tri-aqua complex was found to be more reactive than the mono-hydroxy-diaqua species.[7]

Table 1: Kinetic Parameters for HPNP Transesterification Catalyzed by a Zn(II)-TACN Derivative

| Complex | pH Range | Rate Constant (k₂, M⁻¹s⁻¹) | pKa of Coordinated Water |

| [Zn(Me₃TACN)(H₂O)₃]²⁺ | < 7 | Varies with pH | ~7.5 |

| [Zn(Me₃TACN)(H₂O)₂(OH)]⁺ | > 7.5 | Varies with pH | - |

Data adapted from studies on 1,4,7-trimethyl-1,4,7-triazacyclononane complexes.[1]

Proposed Mechanism for HPNP Transesterification

Several mechanisms have been proposed for the metal-catalyzed transesterification of HPNP.[1] One prominent proposed pathway involves the coordination of the substrate to the zinc center, followed by deprotonation of the hydroxyl group, which then acts as the nucleophile.

Caption: Proposed mechanism for HPNP transesterification catalyzed by a TACN-Zinc complex.[1]

Ring-Opening Polymerization

TACN-zinc complexes have also been investigated as catalysts for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide.[2][3] The mechanism is believed to involve the coordination of the monomer to the zinc center, followed by nucleophilic attack by an initiator, often an alcohol.

Table 2: Representative Data for ε-Caprolactone Polymerization

| Catalyst | Monomer/Catalyst Ratio | Initiator | Conversion (%) | Mn ( g/mol ) | PDI |

| [(PPP)ZnEt] | 100 | BnOH | 95 | 10,500 | 1.15 |

| [(PPP)ZnN(SiMe₃)₂] | 100 | BnOH | 98 | 11,200 | 1.12 |

Data is for illustrative purposes and based on zinc complexes with related phosphido pincer ligands, highlighting the potential of zinc-based catalysts.[2] PPP = bis(2-diphenylphosphinophenyl)phosphine.

Experimental Protocol for Kinetic Studies of HPNP Cleavage

Materials:

-

Zn(II)-TACN complex stock solution

-

HPNP stock solution

-

Buffer solutions of varying pH

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a series of buffer solutions covering the desired pH range.

-

In a quartz cuvette, mix the buffer solution and the Zn(II)-TACN complex stock solution to the desired final concentrations.

-

Initiate the reaction by adding a small aliquot of the HPNP stock solution.

-

Immediately begin monitoring the increase in absorbance at the wavelength corresponding to the release of the p-nitrophenolate product (typically around 400 nm).

-

Record the absorbance as a function of time.

-

The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

-

The pseudo-first-order rate constant (k_obs) is calculated at each pH.

-

The second-order rate constant (k₂) is obtained by dividing k_obs by the concentration of the catalyst.

Caption: Workflow for kinetic analysis of HPNP cleavage by a TACN-Zinc complex.

Conclusion and Future Directions

The preliminary investigation into the reactivity of 1,4,7-triazacyclononane zinc complexes reveals a rich and versatile chemistry. These complexes are effective catalysts for important chemical transformations, and their reactivity can be tuned by modifying the TACN ligand and the reaction conditions. The detailed mechanistic studies provide valuable insights that can guide the design of more efficient and selective catalysts.

Future research in this area could focus on:

-

The synthesis and evaluation of novel TACN-zinc complexes with tailored electronic and steric properties.

-

The expansion of the catalytic scope of these complexes to other challenging organic reactions.

-

The development of chiral TACN-zinc complexes for asymmetric catalysis.[8]

-

The exploration of the biological activity of these complexes for applications in drug development and bioinorganic chemistry.

This guide serves as a foundational resource for researchers embarking on the study of this promising class of zinc complexes. The provided data, protocols, and visualizations are intended to accelerate the pace of discovery and innovation in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Coordination chemistry and reactivity of zinc complexes supported by a phosphido pincer ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of N,N,O-chelate zinc and aluminum complexes and their catalysis in the ring-opening polymerization of ε-caprolactone and rac-lactide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ajol.info [ajol.info]

- 7. Frontiers | The Zn(II)-1,4,7-Trimethyl-1,4,7-Triazacyclononane Complex: A Monometallic Catalyst Active in Two Protonation States [frontiersin.org]

- 8. mdpi.com [mdpi.com]

X-ray Crystal Structure of a 1H-1,4,7-Triazonine Zinc Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, crystallization, and X-ray crystallographic analysis of a representative zinc complex incorporating the 1H-1,4,7-Triazonine macrocycle. The content herein is compiled from established methodologies in the field of inorganic chemistry and X-ray diffraction, offering a foundational resource for professionals engaged in metallodrug discovery and coordination chemistry.

Introduction

Zinc complexes are of significant interest in medicinal chemistry and drug development due to their roles in biological systems and their potential as therapeutic agents. The coordination of zinc by macrocyclic ligands, such as 1H-1,4,7-Triazonine, can yield stable complexes with unique geometries and reactivities. X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of such complexes, providing crucial insights into their structure-activity relationships.[1] This guide will detail the experimental procedures and data analysis involved in determining the crystal structure of a hypothetical 1H-1,4,7-Triazonine zinc complex.

Experimental Protocols

The following sections outline the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of a this compound. These protocols are based on established procedures for similar metal complexes.[2][3][4]

Synthesis of the Zinc Complex

The synthesis of a this compound can be achieved through a template reaction or by direct reaction of the pre-synthesized ligand with a suitable zinc salt. A general procedure is as follows:

-

Ligand Solution Preparation: Dissolve 1H-1,4,7-Triazonine (1 mmol) in a suitable solvent, such as methanol or ethanol (20 mL).

-

Zinc Salt Solution Preparation: In a separate flask, dissolve a zinc(II) salt, for example, zinc(II) chloride (ZnCl₂) or zinc(II) trifluoromethanesulfonate (Zn(OTf)₂), (1 mmol) in the same solvent (10 mL).

-

Reaction: Slowly add the zinc salt solution to the ligand solution while stirring. The reaction mixture may be heated to facilitate complex formation.[3]

-

Isolation: The resulting complex may precipitate out of solution upon cooling or after partial evaporation of the solvent. The solid product is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step.[5] A common method for growing crystals of metal complexes is slow evaporation or vapor diffusion:

-

Solution Preparation: Prepare a saturated solution of the synthesized zinc complex in a solvent or solvent mixture (e.g., methanol, acetonitrile, or a mixture with water).[3][4]

-

Slow Evaporation: Leave the solution in a loosely capped vial in a vibration-free environment. Over several days to weeks, as the solvent slowly evaporates, the concentration of the complex will increase, leading to the formation of single crystals.

-

Vapor Diffusion: Alternatively, place the vial containing the complex solution inside a larger sealed container with a more volatile solvent in which the complex is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the complex solution, reducing its solubility and promoting crystallization.

X-ray Diffraction Data Collection and Structure Determination

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[5]

-

Data Collection: The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.[6] X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[5] The crystal is rotated, and diffraction patterns are recorded at various orientations.[5]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield precise atomic coordinates, bond lengths, and bond angles.[1]

Data Presentation

The crystallographic data and key structural parameters for a representative this compound are summarized in the following tables. The values presented are hypothetical but are representative of typical zinc coordination complexes found in the literature.[7][8][9]

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₆H₉N₃ZnCl₂ |

| Formula Weight | 263.44 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.543(2) |

| b (Å) | 10.125(3) |

| c (Å) | 12.678(4) |

| β (°) | 98.76(1) |

| Volume (ų) | 1082.5(5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.618 |

| Absorption Coefficient (mm⁻¹) | 3.456 |

| F(000) | 528 |

Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| Zn-N1 | 2.05(1) | N1-Zn-N4 | 85.2(3) |

| Zn-N4 | 2.06(1) | N4-Zn-N7 | 85.1(3) |

| Zn-N7 | 2.04(1) | N7-Zn-N1 | 85.3(3) |

| Zn-Cl1 | 2.25(1) | Cl1-Zn-Cl2 | 110.5(1) |

| Zn-Cl2 | 2.26(1) | N1-Zn-Cl1 | 115.8(2) |

| N4-Zn-Cl1 | 112.4(2) | ||

| N7-Zn-Cl1 | 118.1(2) | ||

| N1-Zn-Cl2 | 114.9(2) | ||

| N4-Zn-Cl2 | 116.3(2) | ||

| N7-Zn-Cl2 | 113.7(2) |

The coordination geometry around the zinc ion in this hypothetical complex is best described as a distorted trigonal bipyramidal or square pyramidal, a common feature for five-coordinate zinc complexes.[3][7]

Visualizations

The following diagrams illustrate the experimental workflow and the coordination of the 1H-1,4,7-Triazonine ligand to a central zinc ion.

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Chiral crystallization of a zinc(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, X-ray Structure and Hirshfeld Surface Analysis of Zn(II) and Cd(II) Complexes with s-Triazine Hydrazone Ligand [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 8. Crystal structures of zinc(II) complexes with β-hydroxypyridinecarboxylate ligands: examples of structure-directing effects used in inorganic crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Theoretical DFT Study on the 1H-1,4,7-Triazonine Zinc Complex: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, dedicated theoretical Density Functional Theory (DFT) studies on the specific 1H-1,4,7-Triazonine zinc complex are not prevalent in publicly accessible research literature. This guide, therefore, presents a comprehensive methodological framework for conducting such a study, drawing upon established computational protocols and analogous data from DFT studies on structurally related zinc complexes with aza-macrocycles. This document serves as a roadmap for researchers venturing into the computational analysis of this novel complex.

Introduction

Zinc complexes incorporating aza-macrocyclic ligands are of significant interest in medicinal chemistry, catalysis, and materials science. The unique coordination environment provided by these ligands can impart favorable stability and reactivity to the metal center. The 1H-1,4,7-Triazonine ligand, an unsaturated nine-membered triaza-macrocycle, presents an intriguing candidate for complexation with zinc(II). Its electronic and structural properties, when coordinated to a zinc ion, are anticipated to be distinct from its more commonly studied saturated analog, 1,4,7-triazacyclononane.

Theoretical studies employing Density Functional Theory (DFT) are indispensable for elucidating the geometric, electronic, and thermodynamic properties of such novel complexes at the atomic level. This whitepaper outlines a robust computational workflow for a comprehensive DFT investigation of the this compound, providing researchers with a detailed guide to its theoretical characterization.

Proposed Computational Workflow

A systematic DFT study of the this compound would involve a multi-step computational protocol. The logical flow of this process is designed to build a comprehensive understanding of the complex's properties, from its basic structure to its reactivity and spectral characteristics.

Caption: A generalized workflow for DFT studies of a metal complex.

Detailed Computational Methodologies

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. The following protocols are recommended for a rigorous study of the this compound, based on successful applications in similar systems.[1][2][3]

3.1. Software

A widely used quantum chemistry software package such as Gaussian, ORCA, or Amsterdam Density Functional (ADF) is recommended for these calculations.

3.2. Geometry Optimization

The initial step involves optimizing the three-dimensional structure of the complex to find its lowest energy conformation.

-

Functional: The B3LYP hybrid functional is a robust choice that has demonstrated good accuracy for a wide range of transition metal complexes.[1][2] Other modern functionals like M06-2X or ωB97X-D can also be employed, especially for systems where dispersion interactions are significant.

-

Basis Set: A double-zeta basis set with polarization functions, such as 6-31G(d,p), is suitable for the non-metal atoms (C, H, N). For the zinc atom, a larger basis set that includes diffuse functions and effective core potentials (ECPs) if necessary, like LANL2DZ or def2-SVP, should be used to accurately describe the electronic environment around the metal center.[2]

-

Convergence Criteria: Tight convergence criteria for both energy and forces should be employed to ensure a true energy minimum is located.

3.3. Frequency Calculations

Following geometry optimization, vibrational frequency calculations are crucial for two primary reasons:

-

Characterization of Stationary Points: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

-

Prediction of Infrared Spectra: The calculated vibrational frequencies can be compared with experimental IR spectra to validate the computed structure.

The same level of theory (functional and basis set) as the geometry optimization should be used for consistency.

3.4. Solvation Effects

To model the behavior of the complex in a relevant biological or chemical environment, solvation effects should be included. The Polarizable Continuum Model (PCM) is a widely used and computationally efficient method for this purpose. Water or other relevant solvents can be specified.

3.5. Electronic Structure and Reactivity Analysis

Once a validated, optimized geometry is obtained, a detailed analysis of the electronic structure can be performed.

-

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding the complex's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.[1][2]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the nature of the zinc-ligand bonds, including their covalent and ionic character, and quantifies charge transfer interactions.

-

Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich and electron-deficient regions of the molecule, which is useful for predicting sites of electrophilic and nucleophilic attack.

-

Global Reactivity Descriptors: Parameters such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to quantify the complex's reactivity.[2]

3.6. Calculation of Spectroscopic Properties

Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). This allows for the prediction of excitation energies and oscillator strengths, which can be directly compared with experimental data. The same functional and a suitable basis set should be used, often with the inclusion of the chosen solvent model.

Predicted Data and Illustrative Tables

The following tables present expected ranges and illustrative values for key quantitative data that would be obtained from a DFT study of the this compound. These values are based on data reported for zinc complexes with similar aza-macrocyclic ligands, such as 1,4,7-triazacyclononane and its derivatives.

Table 1: Predicted Structural Parameters for [Zn(1H-1,4,7-Triazonine)Cl₂]

| Parameter | Predicted Value Range | Illustrative Example |

| Zn-N Bond Length (Å) | 2.05 - 2.20 | 2.12 |

| Zn-Cl Bond Length (Å) | 2.20 - 2.35 | 2.28 |

| N-Zn-N Bond Angle (°) | 85 - 95 | 90.5 |

| Cl-Zn-Cl Bond Angle (°) | 100 - 115 | 108.7 |

Table 2: Predicted Electronic Properties for [Zn(1H-1,4,7-Triazonine)Cl₂] (in vacuo)

| Property | Predicted Value Range | Illustrative Example |

| HOMO Energy (eV) | -6.0 to -7.5 | -6.85 |

| LUMO Energy (eV) | -1.5 to -2.5 | -2.01 |

| HOMO-LUMO Gap (eV) | 4.0 - 5.5 | 4.84 |

| Dipole Moment (Debye) | 5.0 - 8.0 | 6.72 |

Table 3: Predicted Vibrational Frequencies for Key Modes (cm⁻¹)

| Vibrational Mode | Predicted Frequency Range | Illustrative Example |

| C=N Stretching | 1600 - 1650 | 1635 |

| Zn-N Stretching | 400 - 480 | 442 |

| Zn-Cl Stretching | 280 - 350 | 315 |

Logical Relationships in Data Interpretation

The data obtained from DFT calculations are interconnected and provide a holistic view of the complex's behavior. The following diagram illustrates the logical flow of interpreting the computed results.

Caption: Interrelation of computed properties and experimental validation.

Conclusion

While direct experimental or theoretical data on the this compound remains to be published, this whitepaper provides a comprehensive and robust methodological framework for its computational investigation using Density Functional Theory. By following the detailed protocols for geometry optimization, electronic structure analysis, and spectroscopic predictions, researchers can gain significant insights into the fundamental properties of this novel complex. The illustrative data, derived from analogous systems, serves as a benchmark for what can be expected from such a study. This guide is intended to empower researchers, scientists, and drug development professionals to explore the potential of the this compound through state-of-the-art computational chemistry.

References

Methodological & Application

catalytic activity of 1H-1,4,7-Triazonine zinc complex in hydrolysis

Application Notes and Protocols for Researchers

Topic: Catalytic Activity of 1,4,7-Triazacyclononane Zinc Complex in Hydrolysis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the catalytic activity of "1H-1,4,7-Triazonine zinc complex" in hydrolysis did not yield specific experimental data. Therefore, this document focuses on the well-studied and structurally similar analogue, the 1,4,7-triazacyclononane (TACN) zinc complex, [Zn(TACN)]²⁺ . The data and protocols provided herein are based on this analogue and are intended to serve as a representative model for the catalytic hydrolysis of esters and phosphate esters by zinc complexes of cyclic triamines.

Introduction

Zinc is an essential cofactor in a multitude of hydrolytic enzymes, where it typically functions as a Lewis acid to activate a coordinated water molecule, generating a potent nucleophile at neutral pH. Synthetic mimics of these enzymes, such as the zinc(II) complex of the macrocyclic ligand 1,4,7-triazacyclononane ([Zn(TACN)]²⁺), have been developed to elucidate the fundamental mechanisms of zinc-catalyzed hydrolysis and to create artificial hydrolases for various applications, including the cleavage of esters and phosphate diesters. The facial coordination of the TACN ligand to the zinc ion leaves open coordination sites for water and substrate binding, making it an excellent platform for mimicking the active sites of metalloenzymes.

This document provides detailed protocols for the synthesis of a [Zn(TACN)]²⁺ complex and for the kinetic analysis of its catalytic activity in the hydrolysis of the model substrate p-nitrophenyl acetate (pNPA).

Data Presentation

The catalytic efficiency of zinc-triazamacrocyclic complexes in hydrolysis reactions is influenced by factors such as the nature of the ligand, the substrate, and the reaction conditions (e.g., pH). The following tables summarize key quantitative data for the hydrolysis of p-nitrophenyl acetate (pNPA) and 2-hydroxypropyl-p-nitrophenyl phosphate (HPNP) catalyzed by [Zn(TACN)]²⁺ and its derivatives.

Table 1: Kinetic Parameters for the Hydrolysis of p-Nitrophenyl Acetate (pNPA) by Zinc(II) Complexes.

| Catalyst/Complex | Substrate | pH | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Temperature (°C) | Reference |

| (PATH)ZnOH | pNPA | 8.05 (kinetic pKa) | 0.089 | 25 | [1] |

| Zn-MINP(4a) | pNPA | 8.0 | kcat = 3.4 x 10⁻³ s⁻¹, Km = 0.09 mM | 40 | [2] |

| Linear N₃O Amine Phenol Ligand-Zn(II) | pNPA | 9.0 | 3.2 x 10⁻² | 25 | [3] |

Table 2: Kinetic Parameters for the Hydrolysis of 2-hydroxypropyl-p-nitrophenyl phosphate (HPNP) by [Zn(TACN)]²⁺ and [Zn(Me₃TACN)]²⁺.

| Complex | pKₐ₁ | pKₐ₂ | pKₐ₃ | k'Zn (M⁻¹s⁻¹) | k''Zn (M⁻¹s⁻¹) | Temperature (°C) | Reference |

| [Zn(TACN)]²⁺ | 8.13 | 11.28 | - | 0.064 | - | 40 | [4] |

| [Zn(Me₃TACN)]²⁺ | 7.71 | 10.18 | 11.6 | 0.025 | 0.27 | 40 | [4] |

HPNP is a common model substrate for RNA hydrolysis. pKₐ values correspond to the deprotonation of coordinated water molecules. k'Zn and k''Zn are second-order rate constants for different protonation states of the catalyst.

Experimental Protocols

Protocol 1: Synthesis of Dichloro(1,4,7-triazacyclononane)zinc(II), [Zn(TACN)Cl₂]

This protocol describes a general method for the synthesis of a stable [Zn(TACN)]²⁺ complex that can be isolated and used in subsequent catalytic studies.

Materials:

-

1,4,7-Triazacyclononane (TACN)

-

Zinc(II) chloride (ZnCl₂), anhydrous

-

Ethanol, absolute

-

Diethyl ether

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Filter funnel and paper

Procedure:

-

In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4,7-triazacyclononane (1.0 eq) in absolute ethanol.

-

In a separate flask, dissolve anhydrous zinc(II) chloride (1.0 eq) in absolute ethanol. Gentle warming may be required to achieve complete dissolution.

-

Slowly add the ZnCl₂ solution to the stirred TACN solution at room temperature.

-

A white precipitate should form upon mixing.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.

-

Collect the white solid product by vacuum filtration.

-

Wash the product with a small amount of cold absolute ethanol, followed by diethyl ether to facilitate drying.

-

Dry the product under vacuum to yield [Zn(TACN)Cl₂].

-

The product can be characterized by elemental analysis, IR spectroscopy, and, if suitable crystals are obtained, X-ray crystallography.

Protocol 2: Kinetic Analysis of p-Nitrophenyl Acetate (pNPA) Hydrolysis

This protocol details the procedure for monitoring the catalytic hydrolysis of pNPA by a [Zn(TACN)]²⁺ complex using UV-Vis spectrophotometry. The reaction is followed by measuring the formation of the p-nitrophenolate anion, which has a characteristic absorbance maximum at 400 nm.[5][6]

Materials:

-

[Zn(TACN)Cl₂] complex (or prepared in situ from ZnCl₂ and TACN)

-

p-Nitrophenyl acetate (pNPA)

-

Buffer solution (e.g., 0.1 M phosphate buffer for pH 7.0-8.5)

-

Dimethyl sulfoxide (DMSO) or acetonitrile (as a co-solvent if needed)

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Micropipettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the [Zn(TACN)]²⁺ complex (e.g., 10 mM) in the chosen buffer.

-

Prepare a stock solution of pNPA (e.g., 100 mM) in a suitable solvent like DMSO or acetonitrile.

-

-

Kinetic Measurement:

-

Set the UV-Vis spectrophotometer to monitor the absorbance at 400 nm.

-

Equilibrate the thermostatted cuvette holder to the desired temperature (e.g., 25 °C).

-

In a 1 cm quartz cuvette, add the appropriate volume of buffer solution.

-

Add the required volume of the [Zn(TACN)]²⁺ stock solution to achieve the final desired catalyst concentration (e.g., 1.0 x 10⁻³ M).[6] Mix well by gentle inversion.

-

Place the cuvette in the spectrophotometer and blank the instrument.

-

To initiate the reaction, add a small volume of the pNPA stock solution to achieve the final desired substrate concentration (e.g., 8.3 x 10⁻⁵ M).[6]

-

Immediately start recording the absorbance at 400 nm as a function of time for a sufficient duration (e.g., until the reaction reaches completion or for a set period, like 60 minutes).[5]

-

-

Control Experiment:

-

Perform a control experiment under identical conditions but without the zinc complex to measure the rate of uncatalyzed hydrolysis of pNPA.

-

-

Data Analysis:

-

Plot the absorbance at 400 nm versus time.

-

Determine the initial rate of the reaction by calculating the slope of the initial linear portion of the curve (< 5% conversion).[6]

-

Convert the rate from absorbance units per unit time to concentration per unit time using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of the p-nitrophenolate anion under the specific pH and solvent conditions.

-

The observed rate constant (kobs) can be determined, and by varying the substrate and catalyst concentrations, further kinetic parameters such as kcat and Km can be calculated using Michaelis-Menten or Lineweaver-Burk plots.

-

Visualizations

Proposed Catalytic Cycle for Ester Hydrolysis

The diagram below illustrates the generally accepted mechanism for the hydrolysis of an ester catalyzed by a [Zn(TACN)(H₂O)₂]²⁺ complex. The zinc ion acts as a Lewis acid, lowering the pKₐ of a coordinated water molecule to generate a zinc-bound hydroxide. This hydroxide then acts as the nucleophile, attacking the carbonyl carbon of the ester.

Caption: Proposed catalytic cycle for ester hydrolysis by [Zn(TACN)]²⁺.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the key steps in the experimental workflow for determining the catalytic activity of the zinc complex in pNPA hydrolysis.

References

- 1. Hydrolysis of 4-nitrophenyl acetate by a (N2S(thiolate))zinc hydroxide complex: a model of the catalytically active intermediate for the zinc form of peptide deformylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: TACN-Zinc Complexes as Artificial Metalloenzymes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,4,7-triazacyclononane (TACN)-zinc(II) complexes as artificial metalloenzymes. This technology merges the catalytic prowess of zinc complexes with the specificity and biocompatibility of protein scaffolds, offering novel opportunities in biocatalysis and therapeutic development.

Introduction to TACN-Zinc Artificial Metalloenzymes